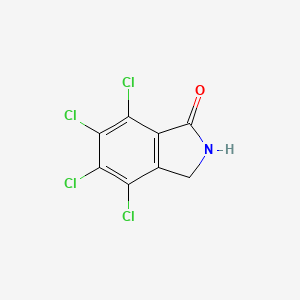
4,5,6,7-Tetrachloro-2,3-dihydro-1H-isoindol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6,7-Tetrachloro-2,3-dihydro-1H-isoindol-1-one is a chlorinated isoindoline derivative. This compound is known for its unique chemical structure and properties, making it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrachloro-2,3-dihydro-1H-isoindol-1-one typically involves the reaction of 3,4,5,6-tetrachlorophthalic anhydride with appropriate amines under controlled conditions. One common method involves refluxing 3,4,5,6-tetrachlorophthalic anhydride with 2-aminoimidazole in acetic acid . The reaction conditions, such as temperature and solvent, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and purification methods are tailored to meet industrial standards and regulatory requirements.
Análisis De Reacciones Químicas
Types of Reactions
4,5,6,7-Tetrachloro-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrachloroisoindoline-1,3-dione, while substitution reactions can produce various functionalized derivatives.
Aplicaciones Científicas De Investigación
4,5,6,7-Tetrachloro-2,3-dihydro-1H-isoindol-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Research into its pharmacological effects and potential as a drug candidate is ongoing.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,5,6,7-Tetrachloro-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. For instance, it has been reported to inhibit certain enzymes by binding to their active sites, thereby modulating their activity . The pathways involved in its biological effects are still under investigation, but it is known to affect cellular processes such as signal transduction and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 4,5,6,7-Tetrachloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl-acetic acid
- 3-Phenyl-2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- Tetrachlorophthalic anhydride
Uniqueness
4,5,6,7-Tetrachloro-2,3-dihydro-1H-isoindol-1-one stands out due to its specific chlorination pattern and the resulting electronic properties. This makes it particularly useful in applications requiring high reactivity and stability under various conditions. Its unique structure also allows for selective interactions with biological targets, enhancing its potential in medicinal chemistry.
Propiedades
Número CAS |
90745-79-2 |
|---|---|
Fórmula molecular |
C8H3Cl4NO |
Peso molecular |
270.9 g/mol |
Nombre IUPAC |
4,5,6,7-tetrachloro-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C8H3Cl4NO/c9-4-2-1-13-8(14)3(2)5(10)7(12)6(4)11/h1H2,(H,13,14) |
Clave InChI |
ULVDMKRXBIKOMK-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-tert-Butyl-5-[methyl(phenyl)amino]penta-2,4-diynamide](/img/structure/B14369399.png)

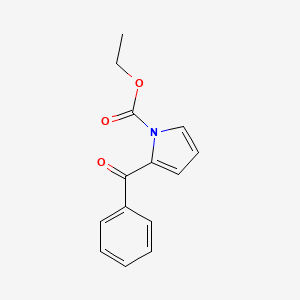
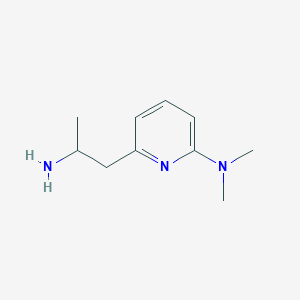
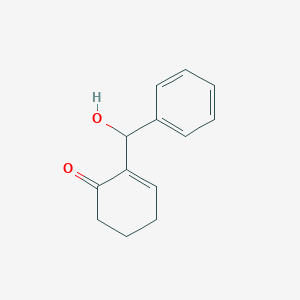
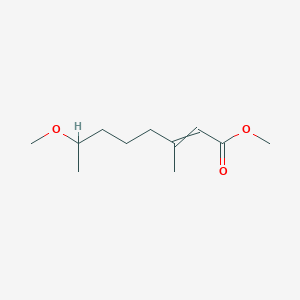
phosphanium bromide](/img/structure/B14369441.png)
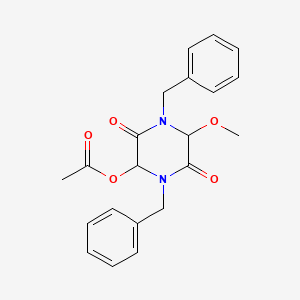
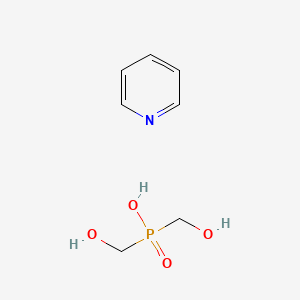
![2-[(Benzenesulfonyl)methyl]-4'-fluoro-3,3',5-trimethyl-1,1'-biphenyl](/img/structure/B14369454.png)
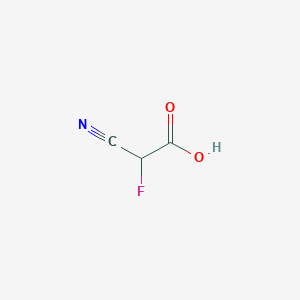
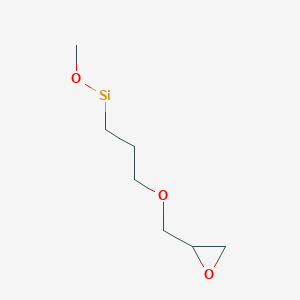
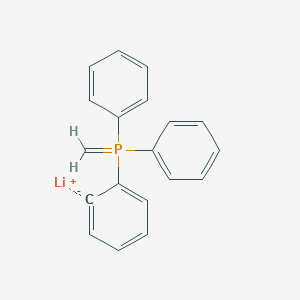
![1-{2-[(2-Aminonaphthalen-1-yl)sulfanyl]-5-nitrophenyl}ethan-1-one](/img/structure/B14369493.png)
